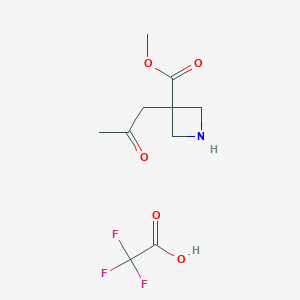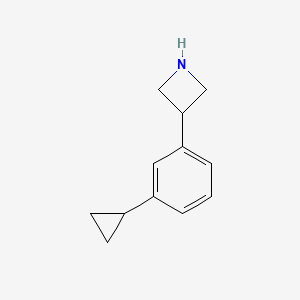
3-(3-Cyclopropylphenyl)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Cyclopropylphenyl)azetidine is a four-membered nitrogen-containing heterocycleThe cyclopropyl group attached to the phenyl ring further enhances the compound’s chemical properties, making it a valuable entity in organic synthesis and medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Cyclopropylphenyl)azetidine typically involves the cyclization of appropriate precursors. . This reaction is efficient for synthesizing functionalized azetidines but requires careful control of reaction conditions due to the inherent challenges associated with this approach.
Industrial Production Methods: Industrial production of azetidines, including this compound, often involves polymerization techniques. Anionic and cationic ring-opening polymerization of azetidine monomers are common methods used in industrial settings . These methods allow for the production of polyamines with various structures and degrees of control, which are essential for large-scale applications.
化学反応の分析
Types of Reactions: 3-(3-Cyclopropylphenyl)azetidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the azetidine ring to more stable amine derivatives.
Substitution: The azetidine ring can undergo substitution reactions, where functional groups replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted azetidines, amines, and oxides, depending on the reaction conditions and reagents used .
科学的研究の応用
3-(3-Cyclopropylphenyl)azetidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex molecules and polymers.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Medicine: Azetidines are explored for their potential as pharmaceutical agents, particularly in the development of antimicrobial and anticancer drugs.
Industry: The compound is utilized in the production of specialty chemicals and materials, including coatings and adhesives
作用機序
The mechanism of action of 3-(3-Cyclopropylphenyl)azetidine involves its interaction with molecular targets through its strained ring structure. The ring strain facilitates the compound’s reactivity, allowing it to participate in various chemical reactions. The cyclopropyl group further enhances its binding affinity to specific molecular targets, making it a potent agent in biochemical pathways .
類似化合物との比較
Aziridines: These are three-membered nitrogen-containing heterocycles with higher ring strain compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with less ring strain and different reactivity profiles.
Piperidines: Six-membered nitrogen-containing heterocycles commonly used in medicinal chemistry.
Uniqueness: 3-(3-Cyclopropylphenyl)azetidine stands out due to its four-membered ring structure, which provides a balance between stability and reactivity.
特性
分子式 |
C12H15N |
|---|---|
分子量 |
173.25 g/mol |
IUPAC名 |
3-(3-cyclopropylphenyl)azetidine |
InChI |
InChI=1S/C12H15N/c1-2-10(9-4-5-9)6-11(3-1)12-7-13-8-12/h1-3,6,9,12-13H,4-5,7-8H2 |
InChIキー |
FEXKHRBLBDACME-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=CC(=CC=C2)C3CNC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(3aR,4R,6R,6aR)-6-(azidomethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13582355.png)
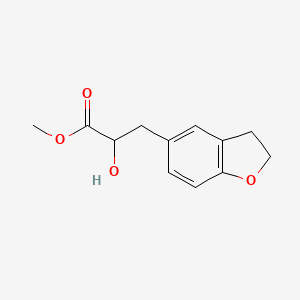
![1-[2-Iodo-4-(trifluoromethyl)phenyl]methanaminehydrochloride](/img/structure/B13582377.png)
![6-Piperazin-1-ylimidazo[1,2-a]pyridine](/img/structure/B13582378.png)
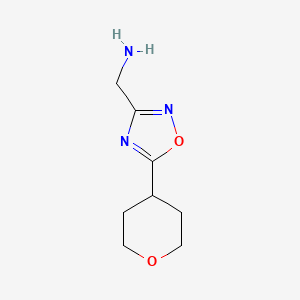
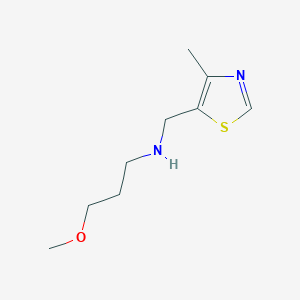
![3-[(Tert-butoxy)methyl]azetidine](/img/structure/B13582392.png)
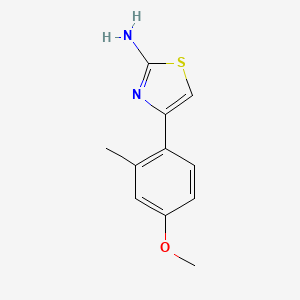
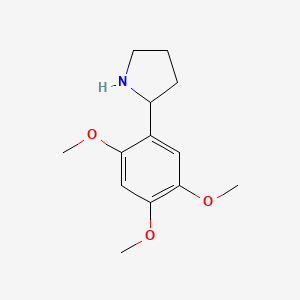
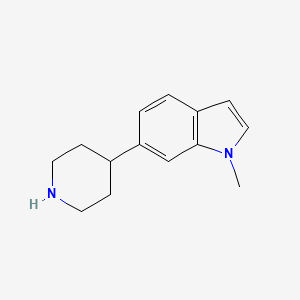
![N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]naphthalene-2-sulfonamide](/img/structure/B13582428.png)
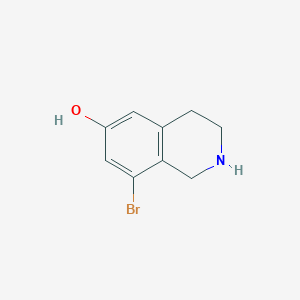
![6-(5-chlorothiophen-2-yl)-1-[(pyridin-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B13582442.png)
